molecular formula C10H10FNO5 B13649402 Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate

Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate

Cat. No.: B13649402
M. Wt: 243.19 g/mol
InChI Key: GWACDVCLMNWVFW-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H10FNO5. It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl 4-fluoro-2-methoxybenzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Ethyl 4-fluoro-2-methoxy-5-aminobenzoate.

    Ester Hydrolysis: 4-fluoro-2-methoxy-5-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10FNO5

Molecular Weight

243.19 g/mol

IUPAC Name

ethyl 4-fluoro-2-methoxy-5-nitrobenzoate

InChI

InChI=1S/C10H10FNO5/c1-3-17-10(13)6-4-8(12(14)15)7(11)5-9(6)16-2/h4-5H,3H2,1-2H3

InChI Key

GWACDVCLMNWVFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)F)[N+](=O)[O-]

Origin of Product

United States

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